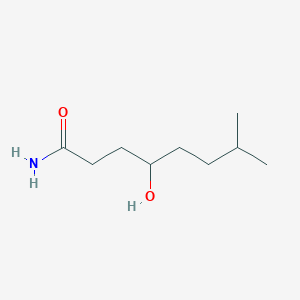
4-Hydroxy-7-methyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methyloctanamide is an organic compound characterized by the presence of a hydroxyl group and an amide group attached to a methyl-substituted octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methyloctanamide typically involves the reaction of 7-methyloctanoic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methyloctanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 7-methyloctanoic acid or 7-methyl-2-octanone.
Reduction: Formation of 4-hydroxy-7-methyloctylamine.
Substitution: Formation of 4-alkoxy-7-methyloctanamide or 4-acetoxy-7-methyloctanamide.
Scientific Research Applications
4-Hydroxy-7-methyloctanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methyloctanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-7-methyloctanamide can be compared with other similar compounds such as:
4-Hydroxy-7-methylcoumarin: Known for its fluorescence properties and used in fluorescent labeling.
7-Methyloctanamide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-7-methyloctylamine: Contains an amine group instead of an amide, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57753-52-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-hydroxy-7-methyloctanamide |
InChI |
InChI=1S/C9H19NO2/c1-7(2)3-4-8(11)5-6-9(10)12/h7-8,11H,3-6H2,1-2H3,(H2,10,12) |
InChI Key |
VYMWICRMIZJUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CCC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
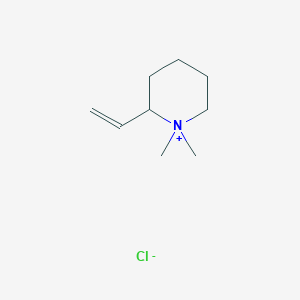
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
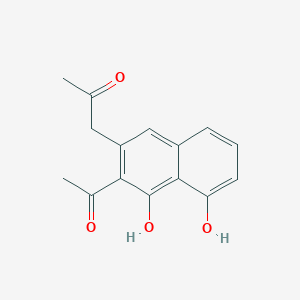
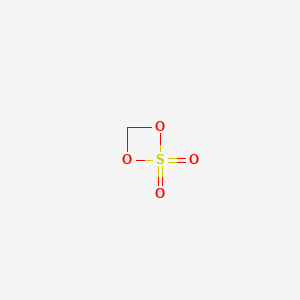
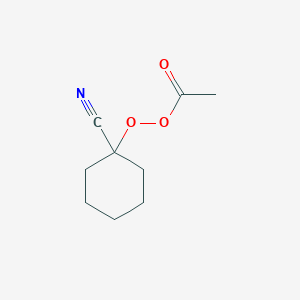
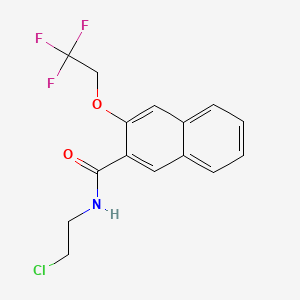
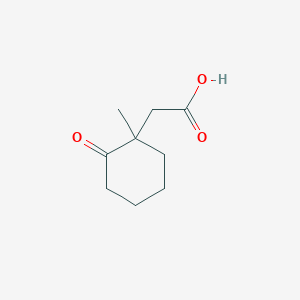
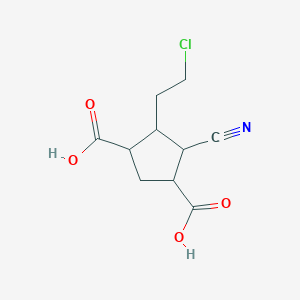
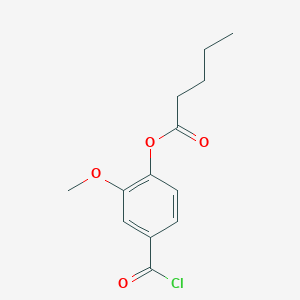
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
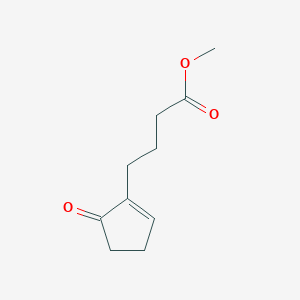
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
